molecular formula C14H16BrNO3 B13718896 Ethyl 3-bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylate

Ethyl 3-bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylate

Cat. No.: B13718896
M. Wt: 326.19 g/mol
InChI Key: PKZQGKSIXMPHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom, a methoxyethyl group, and an ethyl ester functional group attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylate typically involves multiple steps:

    Alkylation: The 1-position of the indole is alkylated with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate.

    Esterification: The carboxylic acid group at the 2-position is esterified with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of 3-azido or 3-thiocyanato derivatives.

    Oxidation: Formation of indole oxides.

    Reduction: Formation of de-brominated indole derivatives.

    Hydrolysis: Formation of 3-bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid.

Scientific Research Applications

Ethyl 3-bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through binding interactions facilitated by its functional groups. The bromine atom and methoxyethyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.

    3-Bromo-1-(2-methoxyethyl)-1H-indole: Lacks the carboxylate group.

    Ethyl 3-bromo-1H-indole-2-carboxylate: Lacks the methoxyethyl group.

Uniqueness

Ethyl 3-bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylate is unique due to the combination of its bromine atom, methoxyethyl group, and ethyl ester functional group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

Properties

Molecular Formula

C14H16BrNO3

Molecular Weight

326.19 g/mol

IUPAC Name

ethyl 3-bromo-1-(2-methoxyethyl)indole-2-carboxylate

InChI

InChI=1S/C14H16BrNO3/c1-3-19-14(17)13-12(15)10-6-4-5-7-11(10)16(13)8-9-18-2/h4-7H,3,8-9H2,1-2H3

InChI Key

PKZQGKSIXMPHSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1CCOC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.